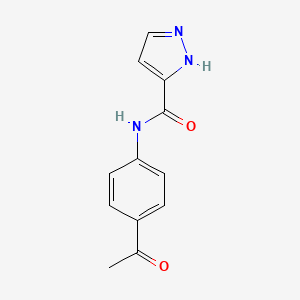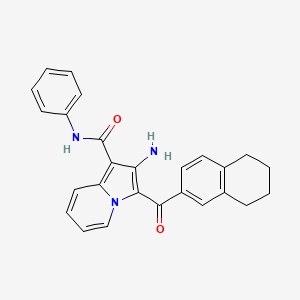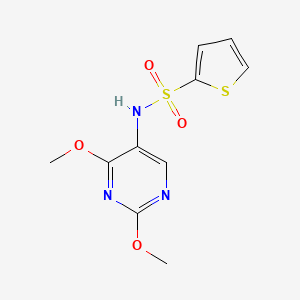![molecular formula C17H15Cl2NO3 B2671024 2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (4-chlorophenyl)acetate CAS No. 1794785-08-2](/img/structure/B2671024.png)
2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (4-chlorophenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-Chloro-6-methylphenyl)amino]-2-oxoethyl (4-chlorophenyl)acetate, also known as CMO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMO is a derivative of the non-steroidal anti-inflammatory drug (NSAID) diclofenac, which is widely used to treat pain and inflammation.
科学的研究の応用
Chlorinated Compounds in Agriculture
Chlorophenols and their derivatives are extensively studied for their use as herbicides and pesticides in agriculture. For example, 2,4-D (2,4-dichlorophenoxyacetic acid) is a widely used herbicide that controls broadleaf weeds in agricultural settings. Studies focus on understanding the environmental fate, toxicity, and mechanisms of action of these compounds, as well as their effects on non-target species and potential for resistance development in target species (Zuanazzi et al., 2020).
Environmental Science and Toxicology
Research in environmental science explores the impact of chlorinated compounds on ecosystems, including their toxicity to aquatic organisms, degradation pathways, and the effectiveness of wastewater treatment methods in removing these pollutants. For instance, the pesticide production industry generates wastewater containing toxic pollutants like 2,4-D and MCPA, which require advanced treatment methods to prevent environmental contamination (Goodwin et al., 2018).
Molecular Biology and Biochemistry
On a molecular level, chlorinated compounds are studied for their interactions with biological systems, including their toxicological effects on human and animal health. This includes research into mechanisms of toxicity, such as oxidative stress, endocrine disruption, and DNA damage, as well as potential therapeutic applications of certain chlorinated molecules (Santana-Gálvez et al., 2017).
Pharmacology and Drug Development
In pharmacology, chlorinated molecules are often investigated for their medicinal properties. For example, chlorogenic acid, a phenolic compound, has been studied for its antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities, highlighting the dual role of chlorinated compounds as both potential therapeutic agents and environmental contaminants (Naveed et al., 2018).
特性
IUPAC Name |
[2-(2-chloro-6-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2NO3/c1-11-3-2-4-14(19)17(11)20-15(21)10-23-16(22)9-12-5-7-13(18)8-6-12/h2-8H,9-10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWSWPWXZZPETP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)NC(=O)COC(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-isobutyryl-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2670942.png)

![4-chlorobenzyl 5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2670944.png)
![N-[cyano(2-methylphenyl)methyl]-4-(methoxymethyl)benzamide](/img/structure/B2670947.png)
![9-((4-Fluorobenzyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2670948.png)
![(2Z)-6-hydroxy-2-[(1-methyl-1H-indol-3-yl)methylene]-1-benzofuran-3(2H)-one](/img/structure/B2670950.png)
![(E)-3-(2-chlorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)prop-2-en-1-one](/img/structure/B2670951.png)
![methyl 2-{[(1-oxo-3-phenyl-3,4-dihydro-1H-isochromen-6-yl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2670956.png)

![3-fluoro-4-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B2670961.png)

![5-tert-butyl-3-(4-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-2-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2670963.png)
![(2Z)-6,8-dichloro-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2670964.png)